molecular formula C24H23N7O B065949 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol CAS No. 167375-24-8

5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol

Cat. No. B065949
CAS RN: 167375-24-8
M. Wt: 425.5 g/mol
InChI Key: VWIFTEHIYUHYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is a chemical compound that has gained significant attention in scientific research. This compound is a pyrazolopyrimidine derivative that has shown potential in various biological applications.

Mechanism of Action

The mechanism of action of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells. It also works by inhibiting the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol are still under investigation. However, studies have shown that this compound has anti-cancer activity and can inhibit the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol in lab experiments is its potential in cancer research and Alzheimer's disease treatment. However, one of the limitations is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol. One of the significant directions is the investigation of its mechanism of action. Further studies are needed to understand the biochemical and physiological effects of this compound. Another direction is the exploration of its potential in other scientific research applications, such as the treatment of other neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for this compound could also be a future direction for research.
Conclusion:
In conclusion, 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is a chemical compound that has shown potential in various scientific research applications. Its anti-cancer and Alzheimer's disease treatment potential make it a promising compound for future research. However, further studies are needed to understand its mechanism of action and explore its potential in other scientific research applications.

Synthesis Methods

The synthesis of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-bromo-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde with sodium azide to form 2-azido-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde. The second step involves the reaction of 2-azido-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde with 5-butyl-6-chloropyrazolo[1,5-a]pyrimidin-7-ol to form 5-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol.

Scientific Research Applications

5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol has shown potential in various scientific research applications. One of the significant applications is in the field of cancer research. This compound has shown anti-cancer activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.

properties

CAS RN

167375-24-8

Product Name

5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol

Molecular Formula

C24H23N7O

Molecular Weight

425.5 g/mol

IUPAC Name

5-butyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C24H23N7O/c1-2-3-8-21-20(24(32)31-22(26-21)13-14-25-31)15-16-9-11-17(12-10-16)18-6-4-5-7-19(18)23-27-29-30-28-23/h4-7,9-14,25H,2-3,8,15H2,1H3,(H,27,28,29,30)

InChI Key

VWIFTEHIYUHYQI-UHFFFAOYSA-N

SMILES

CCCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Canonical SMILES

CCCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

synonyms

5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol

Origin of Product

United States

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